molecular formula C8H9F3O4 B6214928 rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 557796-54-0

rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No. B6214928
CAS RN: 557796-54-0
M. Wt: 226.1
InChI Key:
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Description

Rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, or simply rac-EtOCF3, is a chiral cyclopropane carboxylic acid commonly used in organic synthesis. It is a versatile reagent for the synthesis of a variety of compounds, including chiral compounds and natural products. Rac-EtOCF3 is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of organic compounds with chiral centers.

Scientific Research Applications

Rac-EtOCF3 is widely used in scientific research as a reagent for the synthesis of a variety of compounds. It is used in the synthesis of chiral compounds, peptides, peptidomimetics, and organic compounds with chiral centers. It is also used in asymmetric synthesis, as it can be used to introduce chiral centers into compounds. Rac-EtOCF3 can be used in the synthesis of natural products, such as terpenes and alkaloids.

Mechanism of Action

Rac-EtOCF3 acts as an electrophile, reacting with nucleophiles to form covalent bonds. It can also react with acids to form esters, and can react with bases to form salts. Rac-EtOCF3 can also act as a catalyst in certain reactions, such as the hydrolysis of esters.
Biochemical and Physiological Effects
Rac-EtOCF3 is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using rac-EtOCF3 may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-EtOCF3 in lab experiments is its versatility. It can be used in the synthesis of a variety of compounds, including chiral compounds, peptides, peptidomimetics, and natural products. Additionally, it can be used in asymmetric synthesis, and can act as a catalyst in certain reactions. The main limitation of using rac-EtOCF3 in lab experiments is its cost, as it is a relatively expensive reagent.

Future Directions

There are several potential future directions for research involving rac-EtOCF3. These include the development of new synthetic methods for the synthesis of chiral compounds, peptides, peptidomimetics, and natural products. Additionally, research could be done to explore the use of rac-EtOCF3 as a catalyst in other reactions, such as the hydrolysis of other esters. Furthermore, research could be done to explore the potential uses of rac-EtOCF3 in biochemistry and medicine.

Synthesis Methods

Rac-EtOCF3 is synthesized by a two-step process. The first step involves the reaction of a cyclopropylcarboxylic acid with ethyl chloroformate, followed by the reaction of the resulting ester with trifluoroacetic anhydride. The second step involves the hydrolysis of the ester to form the carboxylic acid. This two-step process allows for the synthesis of rac-EtOCF3 in a single reaction, with a high yield and purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-1-(ethoxycarbonyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves the preparation of a cyclopropane intermediate, followed by the introduction of the ethoxycarbonyl and trifluoromethyl groups, and finally the carboxylic acid group.", "Starting Materials": [ "Cyclopropane", "Ethyl chloroformate", "Trifluoromethyl iodide", "Sodium hydride", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Preparation of cyclopropane intermediate: Cyclopropane is prepared by the reaction of ethyl chloroformate with sodium hydride in diethyl ether.", "Introduction of ethoxycarbonyl group: The cyclopropane intermediate is reacted with carbon dioxide in the presence of sodium hydroxide to form the ethoxycarbonyl group.", "Introduction of trifluoromethyl group: The ethoxycarbonyl cyclopropane intermediate is reacted with trifluoromethyl iodide in the presence of potassium carbonate in methanol.", "Introduction of carboxylic acid group: The trifluoromethyl cyclopropane intermediate is hydrolyzed with hydrochloric acid to form the carboxylic acid group.", "Purification: The final product is purified by recrystallization from chloroform." ] }

CAS RN

557796-54-0

Molecular Formula

C8H9F3O4

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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